![molecular formula C7H5Cl2NO2 B1402715 7,8-Dichloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine CAS No. 1305324-70-2](/img/structure/B1402715.png)
7,8-Dichloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “7,8-Dichloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine” belongs to the class of organic compounds known as halogenated heterocycles . These are heterocyclic compounds containing one or more halogens on a ring .
Molecular Structure Analysis
The molecular structure of “this compound” likely includes a pyridine ring fused with a dioxin ring, with two chlorine atoms attached .Wissenschaftliche Forschungsanwendungen
Medicinal Importance and Chemosensing Applications
Pyridine derivatives, including 7,8-Dichloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine, have been extensively studied for their wide range of biological activities and their potential in medicinal chemistry. These compounds exhibit significant antifungal, antibacterial, antioxidant, antiglycation, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, ulcerogenic, antiviral, and anticancer activity. Furthermore, their high affinity for various ions and neutral species makes them highly effective as chemosensors in analytical chemistry. This broad spectrum of activities underscores their potential for the development of new therapeutic agents and chemosensors for environmental, agricultural, and biological applications (Abu-Taweel et al., 2022).
Hybrid Catalysts in Medicinal Chemistry
The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, closely related to pyridine derivatives, has been explored for its medicinal and pharmaceutical significance. The use of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, has been highlighted for their efficiency in producing these compounds through one-pot multicomponent reactions. This approach demonstrates the adaptability of pyridine derivatives in synthesizing bioactive compounds with potential applications in drug development and pharmaceutical industries (Parmar et al., 2023).
Agrochemical Applications
Pyridine-based compounds, including this compound, play a crucial role in the development of agrochemicals such as fungicides, insecticides, and herbicides. The intermediate derivatization methods used in their discovery emphasize the efficiency of novel compound identification in the agrochemical field. This review underlines the importance of pyridine derivatives in enhancing agricultural productivity and pest management strategies (Guan et al., 2016).
Anticancer Potency of Pyridine-Based Cu(II) Complexes
The complexation of pyridine derivatives with metals, especially Cu(II), has been investigated for enhancing solubility, bioavailability, and pharmacological effects of these compounds. Pyridine-based Cu(II) complexes exhibit excellent anticancer potency against various cancer cell lines, presenting a promising direction for future anticancer agents. This review highlights the therapeutic potential of these complexes in cancer treatment, suggesting a strong future for pyridine derivatives as anticancer agents (Alshamrani, 2023).
Eigenschaften
IUPAC Name |
7,8-dichloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c8-4-3-10-7-6(5(4)9)11-1-2-12-7/h3H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUDCPSRURTBMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=NC=C(C(=C2O1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride](/img/structure/B1402634.png)
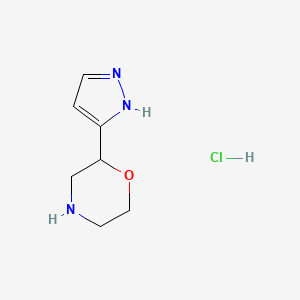
![2-[4-(2-Methoxy-ethyl)-4H-[1,2,4]triazol-3-yl]-piperidine dihydrochloride](/img/structure/B1402636.png)
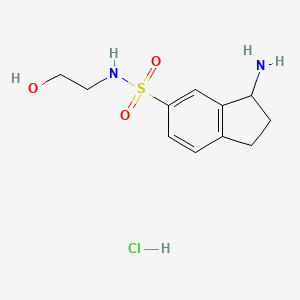
![N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-methanesulfonamide dihydrochloride](/img/structure/B1402639.png)
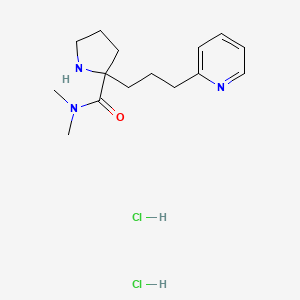
![3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid (2-methoxy-ethyl)-amide hydrochloride](/img/structure/B1402642.png)

![1-Methyl-3-piperidin-3-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride](/img/structure/B1402645.png)
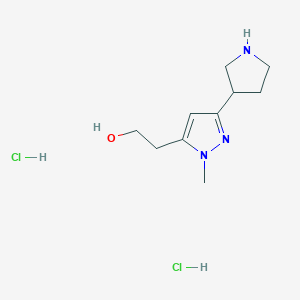
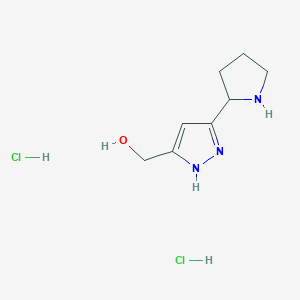
![3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-amine](/img/structure/B1402649.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1402651.png)
